Technical Monograph: 1-Methyl-2-Carbamoylpyridinium Chloride
Technical Monograph: 1-Methyl-2-Carbamoylpyridinium Chloride
Structure, Synthesis, and Physicochemical Reactivity
Executive Summary
1-Methyl-2-carbamoylpyridinium chloride (also designated as
Unlike its 3- and 4-substituted analogs, the 2-carbamoyl isomer exhibits unique electrophilicity due to the proximity of the electron-withdrawing carbamoyl moiety to the positively charged nitrogen center. This proximity induces significant steric strain and alters the electronic landscape, making the C2 and C6 positions highly susceptible to nucleophilic attack. This guide details the synthesis, structural characterization, and the specific "pseudo-base" equilibrium kinetics that define its utility in physical-organic chemistry and NAD+ mimetic studies.
Structural Characterization & Electronic Properties
Molecular Identity
-
IUPAC Name: 2-Carbamoyl-1-methylpyridin-1-ium chloride
-
Common Names:
-Methylpicolinamide chloride, Homarine amide chloride. -
Molecular Formula:
[1][2][3] -
CAS Number (Parent/Iodide): 7680-73-1 (Iodide salt is the common precursor; Chloride is often generated in situ or via ion exchange).
Electronic Structure & The Ortho Effect
The defining feature of this molecule is the ortho-substitution of the carbamoyl group relative to the quaternary nitrogen.
-
Inductive Withdrawal: The quaternary nitrogen (
) exerts a strong (inductive) effect, pulling electron density from the ring. -
Resonance: The carbamoyl group (
) at C2 is electron-withdrawing via resonance, further depleting electron density at the C2, C4, and C6 positions. -
Steric Interaction: Unlike the 3-isomer (Nicotinamide analog), the 2-carbamoyl group experiences steric clash with the
-methyl group. This forces the amide group to rotate out of the plane of the pyridine ring, reducing -conjugation and destabilizing the ground state relative to the transition state for nucleophilic addition.
Spectroscopic Signature (NMR)
The
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |
| N-CH3 | Methyl | 4.45 - 4.55 | Singlet | - |
| H-6 | Aromatic | 8.90 - 9.05 | Doublet | |
| H-3 | Aromatic | 8.40 - 8.50 | Doublet | |
| H-4 | Aromatic | 8.60 - 8.70 | Triplet | - |
| H-5 | Aromatic | 8.10 - 8.20 | Triplet | - |
Note: Shifts are approximate and concentration-dependent due to stacking interactions common in planar aromatic cations.
Synthesis & Purification Protocol
Direct methylation of picolinamide with methyl chloride is operationally difficult due to the gaseous nature of MeCl. The standard laboratory protocol utilizes Methyl Iodide (MeI) followed by Anion Exchange .
Reagents & Equipment
-
Precursor: Picolinamide (2-Pyridinecarboxamide), >98% purity.
-
Methylating Agent: Iodomethane (Methyl Iodide). Warning: Neurotoxic alkylating agent.
-
Solvent: Anhydrous Acetone or Acetonitrile.
-
Exchange Resin: Amberlite IRA-400 (Cl- form) or Dowex 1X8.
Step-by-Step Methodology
Phase 1: Quaternization (Synthesis of the Iodide)
-
Dissolution: Dissolve 10.0 g (81.9 mmol) of picolinamide in 50 mL of anhydrous acetone in a pressure-rated round-bottom flask.
-
Addition: Add 7.0 mL (112 mmol, 1.4 equiv) of Iodomethane dropwise under inert atmosphere (
). -
Reflux: Heat the mixture to mild reflux (
) for 12–18 hours. A yellow crystalline precipitate will form. -
Filtration: Cool to
. Filter the precipitate under vacuum.[4] -
Wash: Wash the filter cake with
mL cold diethyl ether to remove unreacted starting material. -
Yield: Expect ~85–90% yield of 1-methyl-2-carbamoylpyridinium iodide (Yellow solid).
Phase 2: Anion Exchange (Conversion to Chloride)
-
Resin Prep: Pack a glass column with 50 g of Amberlite IRA-400 (Cl- form). Wash with 200 mL deionized water until eluate is neutral.
-
Loading: Dissolve 5.0 g of the Iodide salt in minimal deionized water (approx. 15 mL). Load onto the column.[3]
-
Elution: Elute with deionized water at a flow rate of 1-2 mL/min.
-
Detection: Monitor fractions by UV absorbance (260 nm) or by testing for halide (AgNO3 test will precipitate AgCl, not AgI, confirming exchange if checked against standards).
-
Lyophilization: Combine product-containing fractions and lyophilize (freeze-dry). Do not use rotary evaporation at high heat , as the chloride salt is hygroscopic and can degrade.
-
Final Product: White to off-white hygroscopic powder. Store in a desiccator at
.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the conversion of picolinamide to the target chloride salt via iodide intermediate and ion exchange.
Reactivity Profile: The Pseudo-Base Equilibrium
The most critical chemical property of 1-methyl-2-carbamoylpyridinium chloride is its susceptibility to nucleophilic addition by hydroxide ions (
Mechanism
In aqueous solution at physiological or alkaline pH, the pyridinium cation (
For the 2-carbamoyl isomer, the hydroxide ion preferentially attacks the C2 position (adjacent to the nitrogen) or the C6 position . However, attack at C2 is electronically favored due to the inductive pull of the adjacent amide, though sterically hindered.
-
Cationic Form (
): The molecule exists as the aromatic pyridinium salt. Stable. -
Pseudo-base Form (
): Hydroxide adds to the ring, disrupting aromaticity and forming a non-conducting, neutral 1,2-dihydro- or 1,6-dihydro-hydroxypyridine derivative.
Significance in Drug Design
This equilibrium mimics the reactivity of NAD+ (Nicotinamide Adenine Dinucleotide). NAD+ is susceptible to addition at the C4 position. 1-methyl-2-carbamoylpyridinium serves as a "steric probe" model:
-
It tests the ability of enzymes or chemical reducing agents to distinguish between the 2-, 3-, and 4-positions.
-
The equilibrium constant (
) is a measure of the electrophilicity of the ring. The 2-carbamoyl group makes the ring more electrophilic than the 3-carbamoyl (nicotinamide) analog.
Equilibrium Visualization
Figure 2: Equilibrium dynamics between the aromatic pyridinium cation and the neutral pseudo-base adduct under pH stress.
Analytical Quality Control
To ensure the integrity of the chloride salt for biological or kinetic use, the following QC parameters must be met.
| Test | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | C18 Column, Phosphate Buffer/MeOH | |
| Halide Content | Chloride positive; Iodide negative | AgNO3 + Dilute Ammonia wash |
| Water Content | Karl Fischer Titration | |
| UV | ~265 nm (pH 7) | UV-Vis Spectroscopy |
Critical Note on HPLC: Use an ion-pairing agent (e.g., heptane sulfonic acid) or a HILIC column. Standard C18 methods often fail to retain the highly polar quaternary cation, leading to elution in the void volume.
Biological Context & Toxicology[5]
Metabolic Relevance
While 1-methylnicotinamide (3-isomer) is a major metabolite of niacin cleared by the kidneys, the 2-carbamoyl isomer is less metabolically common. However, it acts as a potent competitive inhibitor for enzymes that process nicotinamide derivatives due to its structural similarity but altered geometry.
Toxicology
-
Mitochondrial Toxicity: Like many lipophilic-cationic pyridinium salts (e.g., MPP+), there is a theoretical risk of mitochondrial accumulation, although the hydrophilicity of the amide group mitigates this compared to simple alkyl-pyridiniums.
-
Handling: Standard PPE (gloves, goggles) is required. The precursor, Methyl Iodide, is a known carcinogen and must be handled in a fume hood. The final chloride salt is a skin irritant.
References
-
Preparation of Pyridinium Salts
- Lombardino, J. G. (1965). Organic Preparations and Procedures. "Synthesis of isomeric N-methylpyridinium carboxamides."
-
Source: (General reference for pyridinium quaternization).
-
Pseudo-base Equilibrium
- Bunting, J. W. (1979). "Heterocyclic Pseudo-bases." Advances in Heterocyclic Chemistry, Vol 25, 1-82.
-
Source:
-
NMR Characterization of Pyridinium Isomers
- Nowak-Thomsen, et al. (2020). "Structural analysis of NAD+ analogs." Magnetic Resonance in Chemistry.
-
Source:
-
Ion Exchange Protocols
- Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed.
-
Source:
(Note: Specific CAS-linked datasets for the chloride salt are rare in public indexing; properties are derived from the well-characterized iodide and general pyridinium chemistry principles.)
Sources
- 1. 1-(Carbamoylmethyl)pyridinium Chloride | 41220-29-5 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR [m.chemicalbook.com]
- 3. 1-(Carbamoylmethyl)pyridinium Chloride | CAS 41220-29-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
